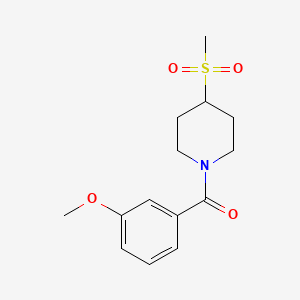
(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′, N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide . The mixture was stirred for 4 hours at 40°C until the reaction was completed .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Metabolic Pathways
Metabolism and Pharmacokinetics : Understanding the metabolic pathways and pharmacokinetics of chemically related compounds can offer insights into how "(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone" might be metabolized in the body. For instance, studies on similar compounds such as benzophenones and their derivatives have highlighted their extensive metabolism, primarily through oxidation processes, and their excretion patterns (Renzulli et al., 2011; Maurer & Wollenberg, 1990). These aspects are crucial for developing drugs, as they affect the drug's effectiveness, duration of action, and potential toxicity.
Pharmacologic Effects and Safety : The safety and efficacy profile of new chemical entities are paramount in drug development. Studies on new compounds, such as 4-methylpyrazole and AR-L 115 BS, provide valuable data on their pharmacological effects, including positive inotropic actions and interactions with metabolic enzymes, which could guide the research on new compounds like "(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone" (Jacobsen et al., 1988; Ruffmann et al., 1981). These insights are critical for assessing the potential therapeutic benefits and risks associated with its use.
Potential Therapeutic Applications
Drug Development and Therapeutic Targeting : The structural and functional properties of chemical compounds like "(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone" can be explored for specific therapeutic applications, such as targeting receptor pathways or enzyme interactions. For example, the study of mGlu1 and mGlu5 receptor antagonists reveals how modifying specific molecular structures can influence their interaction with biological targets, potentially leading to new treatments for neurological conditions (Gravius et al., 2005).
Analytical and Biochemical Studies : Analytical techniques are crucial for characterizing new compounds and their biological interactions. Research into the analytical characterization of NPS (New Psychoactive Substances) and their metabolites, as well as the study of metabolic pathways of related compounds, can provide a foundation for understanding the biochemical behavior and potential applications of "(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone" (Ameline et al., 2018; Christopher et al., 2010).
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-5-3-4-11(10-12)14(16)15-8-6-13(7-9-15)20(2,17)18/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKHZKYGKWLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


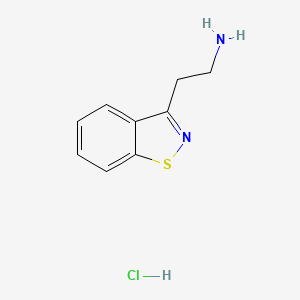
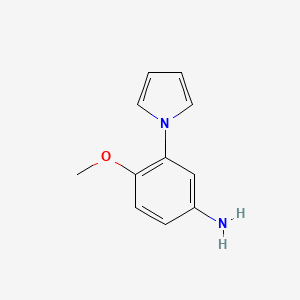
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)
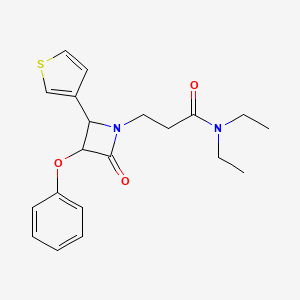
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)
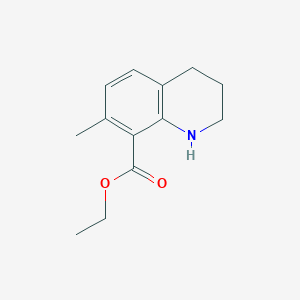
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)
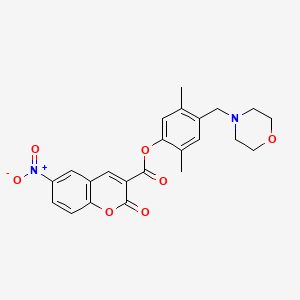
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)
